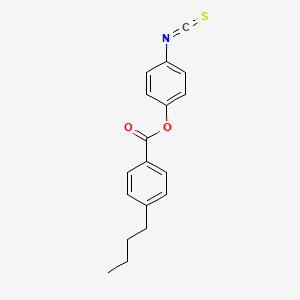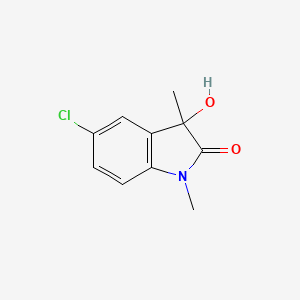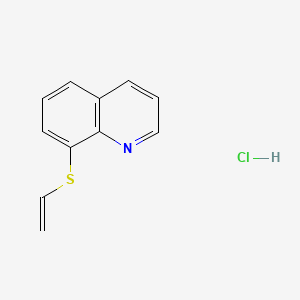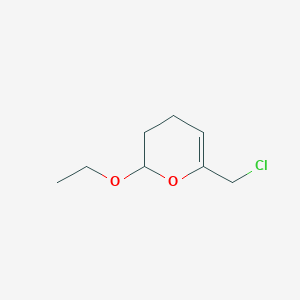![molecular formula C10H14N2O5S B14594493 {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-72-1](/img/structure/B14594493.png)
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a sulfamoyl group attached to an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid typically involves the reaction of 2-amino-4-methoxybenzylamine with sulfamoyl chloride, followed by the addition of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrochloric acid to maintain the pH levels during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting enzymes involved in folate metabolism, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial growth by targeting dihydropteroate synthase .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Methoxyphenyl)aminomethyl]phenol
- 4-Methoxyphenylsulfonamide
- 2-Amino-4-methoxybenzoic acid
Uniqueness
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a broader spectrum of antimicrobial activity and has been shown to be more effective in inhibiting certain bacterial strains .
Propriétés
Numéro CAS |
61154-72-1 |
|---|---|
Formule moléculaire |
C10H14N2O5S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
2-[(2-amino-4-methoxyphenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C10H14N2O5S/c1-17-8-3-2-7(9(11)4-8)5-12-18(15,16)6-10(13)14/h2-4,12H,5-6,11H2,1H3,(H,13,14) |
Clé InChI |
GMJIGSSZLYEZPO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CNS(=O)(=O)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine](/img/structure/B14594427.png)



![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)

![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)





